molecular formula C12H15ClNO4PS2 B1677705 Phosalone CAS No. 2310-17-0

Phosalone

Cat. No.: B1677705
CAS No.: 2310-17-0
M. Wt: 367.8 g/mol
InChI Key: IOUNQDKNJZEDEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phosalone, an organophosphorus pesticide, primarily targets enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) which are crucial for neurotransmission . These enzymes play a significant role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby regulating its levels in the synaptic cleft.

Mode of Action

This compound acts by inhibiting the activity of AChE and BChE enzymes . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive stimulation of nicotinic and muscarinic receptors in the central and peripheral nervous system . The overstimulation of these receptors disrupts normal neural communication, leading to a paralysis of cholinergic synaptic transmission .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway, disrupting the normal function of the nervous system . This disruption can lead to neurotoxic effects depending on the dose, frequency, and route of exposure . In addition, this compound has been shown to induce oxidative stress and inflammation in cells .

Pharmacokinetics

Studies have shown that this compound can be transferred from feed to milk in sheep, indicating that it can be absorbed and distributed in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Action Environment

This compound is widely used as an insecticide and acaricide to control pests of crops such as nuts, citrus fruits, pomegranates, stone fruits, grapes, potatoes, and artichokes . Its action can be influenced by various environmental factors. For instance, it has been found in rivers, groundwater, soil, air, and plants, indicating that it can persist in the environment . Exposure to this compound can occur through direct contact, ingestion, or inhalation, and additional residue in food also contributes to the health risk .

Safety and Hazards

Phosalone is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also toxic if inhaled . It is very toxic to aquatic life with long-lasting effects . It is flammable and decomposes to toxic gases such as phosphorus oxides, sulfur oxides, and nitrogen oxides .

Future Directions

While Phosalone has been widely used as an insecticide and acaricide, its future use is uncertain due to its toxicity and environmental impact . More research is needed to develop safer and more effective alternatives. It’s also important to continue studying the effects of this compound on human health and the environment .

Biochemical Analysis

Biochemical Properties

Phosalone is a weak acetylcholinesterase inhibitor . It interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial in its function as an insecticide, as it leads to an accumulation of acetylcholine in the synaptic cleft, causing paralysis in insects .

Cellular Effects

This compound has been shown to have genotoxic effects on cells derived from mouse red bone marrow . It causes toxic symptoms peculiar to organophosphorus compounds such as miosis, hypersalivation, hyperhidrosis, chest pressure, pulmonary edema, and fecal incontinence .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, disrupting normal neural signaling .

Temporal Effects in Laboratory Settings

In a study involving freshwater fish, the toxicity of this compound was observed to be time and dose-dependent, with further DNA degradation observed after 5-day exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, in a study involving mice, this compound significantly increased the MnPCE/PCE ratio after administration of 12 and 20 mg/kg, while no significant difference was reported between the doses of 6 and 40 mg/kg BW with the negative control group .

Metabolic Pathways

The metabolic pathway of this compound in animals is characterized by rapid elimination of this compound and its metabolites in the urine and feces, mainly the urine .

Preparation Methods

Phosalone is synthesized through the condensation of sodium or ammonium diethyldithiophosphoate with 6-chloro-3-chloromethyl benzoxazolone . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch processes to produce this compound in significant quantities. The compound is practically insoluble in water and is relatively stable in acidic conditions but rapidly hydrolyzes in alkaline conditions .

Chemical Reactions Analysis

Phosalone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Phosalone is often compared with other organophosphate pesticides such as diazinon, chlorpyrifos, and dimethoate. These compounds share similar mechanisms of action but differ in their chemical structures, toxicity levels, and environmental persistence . For example:

This compound’s uniqueness lies in its specific application for controlling pests on certain crops and its relatively lower toxicity compared to some other organophosphate pesticides .

Properties

IUPAC Name

6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one
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InChI

InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUNQDKNJZEDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClNO4PS2
Record name PHOSALONE
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DSSTOX Substance ID

DTXSID1024259
Record name Phosalone
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Molecular Weight

367.8 g/mol
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Physical Description

Colorless or white solid; [ICSC] Odor like garlic; [HSDB] White crystals; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Flash Point

100 °C c.c.
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Solubility

Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons, In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C), In water, 3.05mg/L at 25 °C, 0.00305 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0003 (very poor)
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Record name Phosalone
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Density

1.338 g/mL at 20 °C, 1.4 g/cm³
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Vapor Pressure

0.00000005 [mmHg], Vapor pressure at 25 °C: negligible
Record name Phosalone
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Mechanism of Action

OPs /including phosalone/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking.
Record name PHOSALONE
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
Record name PHOSALONE
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Color/Form

Crystals, White, Colorless

CAS No.

2310-17-0
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Melting Point

47.5-48 °C, 46 °C
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Record name Phosalone
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Retrosynthesis Analysis

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